(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(19-8-7-14-3-1-2-4-15(14)13-19)16-5-6-17(25-16)26(22,23)20-9-11-24-12-10-20/h1-6H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOHFBRDIFNWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone , with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 376.43 g/mol
- IUPAC Name : 3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, including:
- Aldo-Keto Reductase AKR1C3 : This enzyme plays a crucial role in steroid metabolism and is implicated in various diseases, including cancer and metabolic disorders. The compound has shown significant inhibitory effects on AKR1C3, leading to decreased enzyme activity and altered metabolic profiles .
Antimicrobial Activity
Recent studies have indicated that derivatives of the isoquinoline structure exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated inhibition against Mycobacterium tuberculosis (Mtb), with a notable 65% growth inhibition at concentrations around 250 μM . This suggests potential as a therapeutic agent against resistant strains of tuberculosis.
Anticancer Potential
The compound's ability to modulate steroid receptor pathways positions it as a candidate for cancer therapy. Research indicates that isoquinoline derivatives can affect androgen receptor activity, which is critical in prostate cancer progression .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Study on Tuberculosis Inhibition :
-
Inhibition of AKR1C3 :
- Objective : To assess the impact on steroid metabolism.
- Findings : The compound effectively reduced AKR1C3 activity, indicating its potential role in managing conditions related to steroid metabolism disorders .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of methanone derivatives where the 3,4-dihydroisoquinoline group is linked to diverse heterocyclic or aromatic substituents. Below is a detailed comparison with key analogs from the literature:
Key Structural Differences and Implications
Sulfonyl vs. This may improve target selectivity, particularly for enzymes with polar active sites (e.g., kinases or proteases) .
Furan vs. Phenyl Rings : The furan ring in the target compound and DM495 introduces oxygen-based π-π interactions, whereas phenyl groups (as in S6 ) favor hydrophobic interactions. The sulfonyl-morpholine substitution on furan further modulates electronic properties .
In contrast, acrylamide-linked analogs (e.g., DM495) show lower yields (16–18%) due to steric challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
